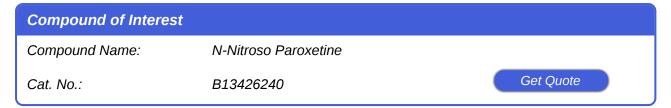




Application Note and Protocol for the Control of N-Nitroso Paroxetine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso Paroxetine is a nitrosamine drug substance-related impurity (NDSRI) of Paroxetine, a selective serotonin reuptake inhibitor (SSRI) used in the treatment of various mental health conditions.[1] Nitrosamine impurities are classified as probable human carcinogens, making their presence in pharmaceutical products a significant concern for patient safety.[2][3][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines for the control of these impurities in drug products.[2][5][6][7]

This document provides a comprehensive control strategy for **N-Nitroso Paroxetine**, encompassing risk assessment, analytical detection, and mitigation strategies during drug development and manufacturing.

Formation of N-Nitroso Paroxetine

N-Nitroso Paroxetine is formed through the reaction of the secondary amine moiety in the Paroxetine molecule with a nitrosating agent.[1] This reaction is typically favored under acidic conditions.[8]

Key factors contributing to the formation of **N-Nitroso Paroxetine** include:



- Presence of Nitrosating Agents: Nitrite and other nitrogen oxides are common nitrosating agents that can be present as impurities in raw materials, excipients, or introduced during the manufacturing process.[8][9]
- Vulnerable Amine Group: The secondary amine in the piperidine ring of Paroxetine is susceptible to nitrosation.[1][10]
- Favorable Reaction Conditions: Acidic pH and elevated temperatures can accelerate the rate of nitrosation.[8]

Risk Assessment and Regulatory Landscape

A thorough risk assessment is the first step in controlling **N-Nitroso Paroxetine**.[5][11] Manufacturers should evaluate their entire manufacturing process, from raw material sourcing to the final drug product, to identify potential sources of nitrosating agents and conditions that could lead to the formation of **N-Nitroso Paroxetine**.[9]

Regulatory agencies recommend a three-step approach:

- Risk Assessment: Identify and evaluate potential risks of nitrosamine formation.[11]
- Confirmatory Testing: If a risk is identified, perform analytical testing to detect and quantify the nitrosamine impurity.[11][12]
- Reporting Changes: Implement and report changes to manufacturing processes or formulations to mitigate the risk.[11]

The FDA has established recommended acceptable intake (AI) limits for numerous nitrosamines and provides guidance on determining these limits for new or unlisted impurities. [5][12]

Analytical Methodologies

Sensitive and validated analytical methods are crucial for the detection and quantification of **N-Nitroso Paroxetine** at trace levels.[12] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used technique for this purpose.[13][14]



Protocol: Quantification of N-Nitroso Paroxetine by LC-MS/MS

This protocol is based on a published method for the determination of **N-Nitroso Paroxetine** in Paroxetine drug substance.[13]

4.1.1. Materials and Reagents:

- N-Nitroso Paroxetine reference standard
- N-Nitroso Paroxetine-d4 (Internal Standard, I.S.)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- · Paroxetine drug substance sample

4.1.2. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
- 4.1.3. Chromatographic and Mass Spectrometric Conditions:



Column Column Temperature Mobile Phase A	Symmetry C18, 3.5 μ m, 4.6 mm i.d. \times 15 cm 40°C 0.1% Formic acid in Water
_	
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Methanol
Gradient Program	Time (min)
0.0 → 2.0	
2.0 → 7.0	
7.0 → 9.0	
9.0 → 9.1	
9.1 → 12.0	
Flow Rate	0.8 mL/min
Injection Volume	5 μL
Ionization Mode	ESI+
Ion Source Temperature	500°C
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions	Analyte
N-Nitroso Paroxetine	
N-Nitroso Paroxetine-d4 (I.S.)	

4.1.4. Standard and Sample Preparation:

- Standard Stock Solution: Accurately weigh and dissolve **N-Nitroso Paroxetine** reference standard in methanol to a known concentration (e.g., 100 μg/mL).[15]
- Internal Standard Stock Solution: Prepare a stock solution of N-Nitroso Paroxetine-d4 in methanol.



- Working Standard Solutions: Prepare a series of calibration standards by diluting the standard stock solution and adding a fixed concentration of the internal standard solution.
- Sample Solution: Accurately weigh about 0.1 g of the Paroxetine sample, add a known volume of the internal standard solution and methanol. Mix, sonicate, centrifuge, and filter the supernatant.[13]

4.1.5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of N-Nitroso Paroxetine to the internal standard against the concentration of the calibration standards.
- Determine the concentration of **N-Nitroso Paroxetine** in the sample solution from the calibration curve.
- The limit of quantification (LOQ) for this method is reported to be 0.03 μg/g.[13]

Mitigation and Control Strategies

Several strategies can be implemented to prevent or reduce the formation of **N-Nitroso Paroxetine**.[8][9][11]

Process Optimization

- Avoid Nitrosating Agents: Whenever possible, avoid the use of reagents that can act as nitrosating agents or contain nitrite impurities.[5]
- Control pH: Maintain a neutral or basic pH during the manufacturing process to significantly reduce the kinetics of nitrosation.[11][16]
- Temperature Control: Avoid high temperatures that can accelerate the formation of nitrosamines.[8]
- Direct Compression: Consider direct compression for tablet manufacturing to avoid the use of water and heat associated with wet granulation.[8]

Formulation Strategies



- Excipient Selection: Carefully select excipients with low nitrite content.[8][16]
- Use of Inhibitors/Scavengers: Incorporate antioxidants such as ascorbic acid (vitamin C) or alpha-tocopherol (vitamin E) into the formulation to inhibit nitrosamine formation.[8][11][17]
 Amino acids like glycine and lysine can also act as nitrite scavengers.[8]

Storage and Packaging

- Controlled Storage Conditions: Store the drug product under controlled temperature and humidity to minimize degradation and the potential for nitrosamine formation.
- Packaging Material: Select packaging materials that do not leach nitrosamines or their precursors. Avoid materials containing nitrocellulose.[8] Active packaging technologies that scavenge nitrosating agents from the headspace are also an emerging mitigation strategy.
 [17]

Visualizations Experimental Workflow for N-Nitroso Paroxetine Analysis



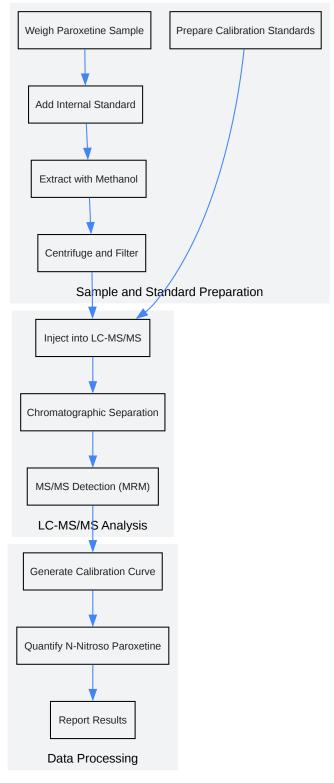


Figure 1: Experimental Workflow for N-Nitroso Paroxetine Analysis



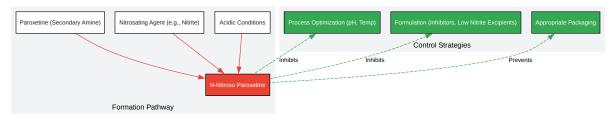


Figure 2: Formation and Control of N-Nitroso Paroxetine

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